molecular formula C10H12N6OS B12143009 2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12143009
M. Wt: 264.31 g/mol
InChI Key: YIDQASVEMQTRRV-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a pyrazine ring, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole or pyrazine rings.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole or pyrazine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of a triazole ring, pyrazine ring, and sulfanyl-acetamide moiety. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C10H12N6OS

Molecular Weight

264.31 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H12N6OS/c1-2-16-9(7-5-12-3-4-13-7)14-15-10(16)18-6-8(11)17/h3-5H,2,6H2,1H3,(H2,11,17)

InChI Key

YIDQASVEMQTRRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=NC=CN=C2

Origin of Product

United States

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